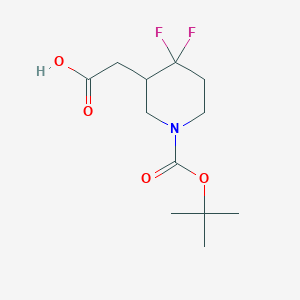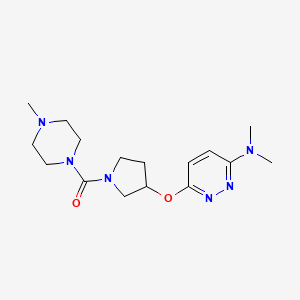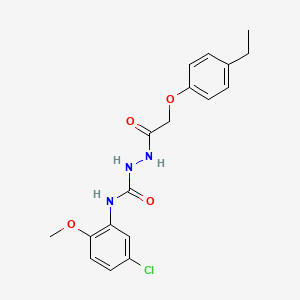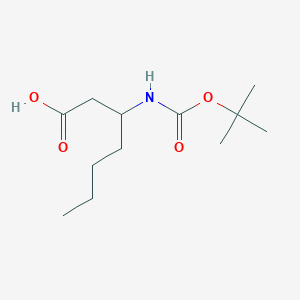![molecular formula C22H22FN3O3 B2827567 4-(4-fluorophenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1203384-19-3](/img/structure/B2827567.png)
4-(4-fluorophenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-fluorophenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known for their potential anti-proliferative activity and P-glycoprotein inhibition .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is confirmed using spectroscopic methods . The specific molecular structure of the given compound is not detailed in the available literature.Scientific Research Applications
Crystal Structures of Pyrido[2,3-d]pyrimidine Derivatives :
- This compound exhibits unique molecular and crystal structures. A study by Trilleras et al. (2009) demonstrated that molecules of similar pyrido[2,3-d]pyrimidine derivatives are linked by hydrogen bonds and pi-pi stacking interactions, forming different chain and sheet structures. Understanding these structural characteristics can be vital for applications in materials science and molecular engineering.
Synthesis and Application in Medicinal Chemistry :
- Compounds with the pyrido[2,3-d]pyrimidine structure have been synthesized and evaluated for their potential medicinal applications. For example, a study by Muralidharan et al. (2019) focused on synthesizing derivatives for their analgesic and anti-inflammatory activities. These findings highlight the significance of pyrido[2,3-d]pyrimidine derivatives in drug discovery and development.
Role in Fluorescence and Photophysical Properties :
- Research by Castillo et al. (2018) explored the use of pyrido[2,3-d]pyrimidine derivatives in creating functional fluorophores. These compounds showed significant fluorescence intensity and quantum yields, indicating their potential in developing fluorescent probes for biological and environmental applications.
Application in Polymer Science :
- In polymer science, a study by Hu et al. (2015) discussed the synthesis of a novel alcohol-soluble n-type conjugated polyelectrolyte involving pyrrolo[3,4-c]pyrrole-1,4-dione. This material demonstrated high conductivity and electron mobility, making it suitable for use in electron transport layers in solar cells.
Chemical Synthesis and Structural Analysis :
- The chemical synthesis and structural characterization of similar pyrimidine derivatives have been a focus of several studies. For example, Kraljević et al. (2011) synthesized N-methoxymethylated pyrimidine derivatives for potential use in non-invasive imaging of gene expression.
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(4-fluorophenyl)-6-[2-(4-methoxyphenyl)ethyl]-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-25-18-13-26(12-11-14-3-9-17(29-2)10-4-14)21(27)19(18)20(24-22(25)28)15-5-7-16(23)8-6-15/h3-10,20H,11-13H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROMDGJNUTZQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)F)C(=O)N(C2)CCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione](/img/structure/B2827488.png)


![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)chromene-3-carboxamide](/img/structure/B2827492.png)

![3-(3-fluorophenyl)-5-oxo-N-(2-phenylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2827494.png)
![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2827496.png)

![3-[[12-(Azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid](/img/structure/B2827500.png)
![benzyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B2827502.png)

